4,5-Dihydro-2-propyloxazole
Overview
Description
“4,5-Dihydro-2-propyloxazole”, also known as “2-n-Propyl-2-oxazoline” or “2-Propyl-2-oxazoline”, is a chemical compound with the empirical formula C6H11NO . It is used in polymerization tools .
Molecular Structure Analysis
The molecular weight of “4,5-Dihydro-2-propyloxazole” is 113.16 . The SMILES string representation of its structure is CCCC1=NCCO1
. The InChI key for this compound is GXCJLVVUIVSLOQ-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“4,5-Dihydro-2-propyloxazole” is a liquid at room temperature and should be stored at 2-8°C .
Scientific Research Applications
Drug Delivery Systems
Poly(2-oxazoline)s (POxs), including 2-Propyl-2-oxazoline, are promising platforms for drug delivery applications due to their biocompatibility and stealth properties. They have been used to form micelles for drug delivery as well as POx-drug and POx-protein conjugates . Core cross-linked star (CCS) polymers based on POxs enhance drug encapsulation and release performances .
Thermoresponsive Materials
Poly(2-isopropyl-2-oxazoline) (PiPrOx), a derivative of 2-Propyl-2-oxazoline, exhibits a phase transition in aqueous solution at a temperature near human body temperature, making it potentially attractive for bioapplications such as responsive hydrogels suitable for drug release and cell culture applications .
Tissue Engineering
The copolymerization of 2-n-propyl-2-oxazoline with other oxazolines allows the obtention of random and gradient copolymers, which have been investigated in biomedical applications, primarily in controlled drug delivery and tissue engineering .
Biofabrication
Poly(2-alkyl-2-oxazoline)s (PAOXAs), including 2-Propyl-2-oxazoline, have emerged as starting materials for various biomedical applications such as biofabrication and the design of synthetic biointerfaces .
Biomedical Formulations
Water-soluble poly(2-alkyl-2-oxazoline)s such as poly(2-methyl-2-oxazoline) (PMOXA) and poly(2-ethyl-2-oxazoline) (PEOXA), derived from 2-n-propyl-2-oxazoline, have been increasingly applied in different biomedical formulations .
Next-generation Drug Delivery Systems
Poly(2-Oxazoline)s offer structural and functional diversity with high control and definition in polymerization, making them an attractive platform for the development of next-generation drug delivery systems .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that poly(2-oxazoline)s, a class of polymers to which 2-propyl-2-oxazoline belongs, have been investigated for a wide range of applications, including biomedical . They have shown great potential for application in drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .
Mode of Action
The 2-oxazoline monomer, such as 2-Propyl-2-oxazoline, is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline)s products . This process results in the formation of an oxazoline cation . The structure and function of poly(2-oxazoline)s are highly adjustable and diverse .
Biochemical Pathways
It’s known that poly(2-oxazoline)s have been used in various biomedical applications, including drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel . These applications suggest that 2-Propyl-2-oxazoline may interact with various biochemical pathways depending on its application.
Pharmacokinetics
It’s known that the water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery, protein modification, and anti-fouling interfaces . This suggests that 2-Propyl-2-oxazoline may have good bioavailability.
Result of Action
It’s known that poly(2-oxazoline)s have shown great potential for application in the initial exploratory work . This suggests that 2-Propyl-2-oxazoline may have various molecular and cellular effects depending on its application.
Action Environment
The action of 2-Propyl-2-oxazoline can be influenced by environmental factors. For instance, increasing the temperature induced a gel-sol transition followed by precipitation due to the collapse of the poly(2-ethyl-2-oxazoline) chains . This suggests that the action, efficacy, and stability of 2-Propyl-2-oxazoline can be influenced by environmental factors such as temperature.
properties
IUPAC Name |
2-propyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCJLVVUIVSLOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25822-74-6 | |
Record name | Oxazole, 4,5-dihydro-2-propyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25822-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00196992 | |
Record name | 4,5-Dihydro-2-propyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2-propyloxazole | |
CAS RN |
4694-80-8 | |
Record name | 2-Propyl-2-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4694-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-2-propyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4694-80-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dihydro-2-propyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-propyloxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-DIHYDRO-2-PROPYLOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QLF7QC2Z7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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